REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1F)[C:5]#[N:6].[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15]>CN(C)C(=O)C>[F:11][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([F:1])[C:9]=1[N:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15])[C:5]#[N:6]
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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FC=1C=C(C#N)C=C(C1F)F
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Name
|
|
Quantity
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6 mL
|
Type
|
reactant
|
Smiles
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N(CCO)CCO
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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CN(C(C)=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was then evaporated
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Type
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CUSTOM
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Details
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the residue partitioned between CH2Cl2 (200 ml) and H2O (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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the organic layer dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Type
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CUSTOM
|
Details
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The residue was chromatographed
|
Type
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CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after recrystallization from toluene, 2.7 g (35%) of pure white crystals
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C#N)C=C(C1N(CCO)CCO)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |